2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C18H14F6N4O and its molecular weight is 416.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.10718006 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A key area of research involves the synthesis of heterocycles incorporating the antipyrine moiety, with studies demonstrating the antimicrobial potential of these compounds. For instance, the synthesis of new heterocycles, including coumarin, pyridine, pyrrole, thiazole, and various pyrazolo derivatives, has been reported. These compounds have been characterized by IR, 1H NMR, and mass spectral studies, and selected compounds were evaluated as antimicrobial agents, showing promising results (Bondock, Rabie, Etman, & Fadda, 2008).
Development of Novel Compounds
Further research has focused on the synthesis of novel compounds for various applications. For example, novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been prepared through cycloaddition reactions, contributing to the field of organic chemistry and potentially offering new therapeutic agents (Rahmouni et al., 2014).
Antioxidant and Antitumor Evaluation
Additionally, certain N-substituted-2-amino-1,3,4-thiadiazoles have been synthesized and evaluated for their antioxidant and antitumor activities. This research highlights the potential for developing new anticancer agents based on pyrazolo and thiadiazole derivatives (Hamama, Gouda, Badr, & Zoorob, 2013).
Chemical Structure and Coordination Complexes
Research has also delved into the chemical structure and coordination complexes of pyrazole-acetamide derivatives, investigating their effects on hydrogen bonding in the self-assembly process and evaluating their antioxidant activity. Such studies are crucial for understanding the chemical and biological properties of these compounds (Chkirate et al., 2019).
Properties
IUPAC Name |
2-[3,6-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F6N4O/c1-9-7-13(18(22,23)24)15-10(2)27-28(16(15)25-9)8-14(29)26-12-5-3-11(4-6-12)17(19,20)21/h3-7H,8H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVKWAXUDCNUHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)C)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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